![molecular formula C24H27N5O2S B2507930 2-Ethyl-5-((4-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898366-61-5](/img/structure/B2507930.png)

2-Ethyl-5-((4-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

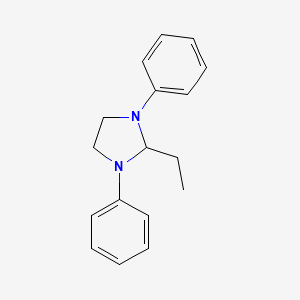

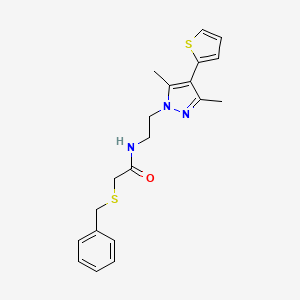

The compound 2-Ethyl-5-((4-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex molecule that appears to be related to a class of compounds known for their pharmacological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar molecules, which can help infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions that typically start with the formation of a core structure followed by the addition of various substituents. For instance, the synthesis of a potent serotonin-3 receptor antagonist is described, involving the creation of a thiazole core and subsequent modifications . Similarly, another study reports the synthesis of thiazolo[3,2-b]-1,2,4-triazole derivatives, which suggests that the synthesis of the compound might involve the formation of a thiazolo-triazole core followed by the addition of methoxyphenyl and phenylpiperazinyl groups .

Molecular Structure Analysis

The molecular structure of thiazolo[3,2-b][1,2,4]triazoles is characterized by a fused thiazole and triazole ring system. This core structure is likely to influence the chemical behavior and interaction with biological targets. The presence of a methoxyphenyl group and a phenylpiperazinyl moiety in the compound suggests potential interactions with central nervous system receptors, as seen in related compounds .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolo-triazole derivatives are determined by their molecular structure. The presence of heteroatoms and aromatic systems contributes to their polarity, solubility, and potential to form hydrogen bonds. The pharmacological activities of similar compounds have been tested, with one study mentioning the anti-inflammatory activity and gastric ulceration potential, using naproxen as a reference . This suggests that the compound may also possess pharmacological properties that could be explored in similar biological assays.

Scientific Research Applications

Synthesis and Characterization

- A study by Mohamed (2021) involved the synthesis of related compounds through the interaction of various chemical derivatives. These newly synthesized compounds were confirmed using elemental analysis and spectroscopic data, showcasing the potential for chemical synthesis and characterization of similar compounds (Mohamed, 2021).

Antiproliferative Activity

- Research by Narayana et al. (2010) focused on the synthesis of 2-(2-Bromo-5-methoxyphenyl)-6-aryl-1,3-thiazolo[3,2-b][1,2,4]triazoles and evaluating their antiproliferative activity. This highlights the potential use of such compounds in cancer research (Narayana, Raj, & Sarojini, 2010).

Molecular Docking Studies

- Karayel (2021) conducted a study on benzimidazole derivatives bearing 1,2,4-triazole, analyzing their anti-cancer properties through density functional theory and molecular docking. This shows the application of these compounds in understanding molecular interactions and potential therapeutic effects (Karayel, 2021).

Antimicrobial Activity

- El‐Kazak and Ibrahim (2013) synthesized novel series of compounds related to thiazolo[3,2-b][1,2,4]triazoles and evaluated their antimicrobial activity. This suggests the potential use of these compounds in developing new antimicrobial agents (El‐Kazak & Ibrahim, 2013).

Anti-Inflammatory Activity

- Tozkoparan et al. (1999) investigated the anti-inflammatory activities of synthesized Thiazolo[3,2-b]-1,2,4-triazole-5(6H)-ones and their Michael Addition Products, showing potential therapeutic applications in inflammation treatment (Tozkoparan, Kılcıgilb, Ertanb, Ertana, Kelicen, & Demirdamar, 1999).

properties

IUPAC Name |

2-ethyl-5-[(4-methoxyphenyl)-(4-phenylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2S/c1-3-20-25-24-29(26-20)23(30)22(32-24)21(17-9-11-19(31-2)12-10-17)28-15-13-27(14-16-28)18-7-5-4-6-8-18/h4-12,21,30H,3,13-16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOHYHJIMLFJMAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)C5=CC=CC=C5)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethyl-5-((4-methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)propanoate](/img/structure/B2507848.png)

![N-[4-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)phenyl]prop-2-enamide](/img/structure/B2507853.png)

![4-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2507855.png)

![N-[2-(cyclohexen-1-yl)ethyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2507858.png)

![N-(2,4-difluorophenyl)-1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1H-pyrazole-4-carboxamide](/img/structure/B2507860.png)